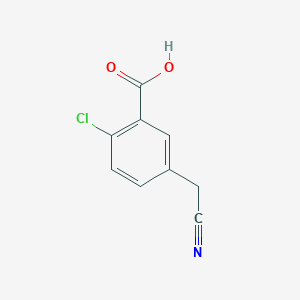

2-Chloro-5-(cyanomethyl)benzoic acid

Description

2-Chloro-5-(cyanomethyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at position 2 and a cyanomethyl group at position 5 on the aromatic ring. The electron-withdrawing chloro and cyanomethyl substituents likely enhance its acidity and influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-chloro-5-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDWEZPOAIFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290654 | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66658-58-0 | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66658-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2-Chloro-5-(cyanomethyl)benzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of 2-Chloro-5-(cyanomethyl)benzoic acid is C10H8ClN, with a molecular weight of 195.63 g/mol. Its structure features a benzoic acid core substituted with a chlorine atom and a cyanomethyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-Chloro-5-(cyanomethyl)benzoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at relatively low concentrations.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism through which 2-Chloro-5-(cyanomethyl)benzoic acid exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis. Studies have shown that the compound interferes with the enzymatic processes essential for cell wall integrity, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 2-Chloro-5-(cyanomethyl)benzoic acid. In vitro assays using human cell lines indicate that while the compound is effective against bacteria, it also exhibits cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-Chloro-5-(cyanomethyl)benzoic acid in treating infections caused by resistant strains of bacteria. The results highlighted a significant reduction in bacterial load in infected models treated with the compound compared to controls.

- Toxicological Assessment : Another study focused on the toxicological profile of the compound, assessing its effects on liver and kidney functions in animal models. The findings indicated that while therapeutic doses were well tolerated, higher doses led to elevated liver enzymes, suggesting potential hepatotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the benzoic acid scaffold significantly alter physicochemical properties. A comparative analysis of key derivatives is summarized below:

*Note: Data for 2-Chloro-5-(cyanomethyl)benzoic acid are inferred from analogs.

Key Observations:

- Acidity: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) increase the acidity of benzoic acid by stabilizing the deprotonated form. For instance, 2-chloro-5-nitrobenzoic acid (pKa ~1.5–2.0) is more acidic than unsubstituted benzoic acid (pKa 4.2) due to the nitro group’s strong electron-withdrawing effect .

- Solubility: Polar substituents like -CN and -SO₂ enhance solubility in organic solvents. For example, tibric acid’s sulfonyl group improves solubility in membrane phases, facilitating its use in lipid metabolism regulation .

- Thermal Stability: Bulky substituents (e.g., -CF₃, -SO₂) may reduce melting points compared to simpler derivatives.

Extraction and Diffusivity

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membranes. Benzoic acid and phenol are extracted faster (>98% in <5 minutes) than acetic acid due to higher distribution coefficients (m) and membrane solubility. Effective diffusivity follows: benzoic acid > acetic acid > phenol, highlighting the impact of substituent hydrophobicity .

Preparation Methods

Halogenation and Functional Group Introduction via Diazotization and Sandmeyer-type Reactions

One classical approach to introduce the chloro substituent at the 2-position involves diazotization of 2-amino substituted benzoic acid derivatives followed by treatment with cupric chloride or other metal chlorides to replace the diazonium group with chlorine. This method is well documented for related compounds such as 2-chloro-5-sulfamoylbenzoic acids and is adaptable for cyanomethyl derivatives by appropriate choice of starting amines and subsequent substitution reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | 2-amino-5-substituted benzoic acid, NaNO2, HCl, 0-5 °C | Formation of diazonium salt |

| Sandmeyer Reaction | CuCl, HCl, room temperature to 35 °C | Replacement of diazonium with Cl |

This method can be adapted to introduce the chloro substituent at the 2-position selectively, while the 5-position can be functionalized with cyanomethyl groups via subsequent alkylation or cyanomethylation reactions.

The cyanomethyl group (-CH2CN) introduction at the 5-position is commonly achieved by nucleophilic substitution on a suitable leaving group or via cyanomethylation of a benzylic position. For example, 5-halobenzoic acid derivatives can be reacted with cyanomethyl nucleophiles under basic conditions to afford the 5-(cyanomethyl) substitution.

Alternatively, the cyanomethyl group can be introduced by reaction of 5-formyl or 5-hydroxymethyl benzoic acid derivatives with cyanide sources under controlled conditions, followed by oxidation or functional group transformation to the acid.

Lithiation and Carboxylation Routes

A more modern approach involves lithiation of halogenated benzoic acid derivatives followed by reaction with electrophiles such as solid carbon dioxide (dry ice) to introduce carboxyl groups. This method is exemplified in the preparation of related compounds like 2-chloro-5-(trifluoromethyl)benzoic acid. While this example is for trifluoromethyl substitution, the methodology can be adapted for cyanomethyl substitution by using appropriate electrophiles or intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | Halogenated benzoic acid, tert-butyl lithium, THF, low temperature | Formation of aryllithium intermediate |

| Electrophilic Quench | Solid CO2 (dry ice) or other electrophiles | Carboxylation or functional group introduction |

This approach allows for high yields and relatively mild reaction conditions, suitable for industrial scale-up.

| Preparation Method | Advantages | Disadvantages | Yield Range (%) | Industrial Suitability |

|---|---|---|---|---|

| Diazotization and Sandmeyer Reaction | Selective halogenation, well-established | Requires handling diazonium salts, multiple steps | Moderate to high (60-85) | Good for small to medium scale |

| Nucleophilic Cyanomethylation | Direct introduction of cyanomethyl group | Use of toxic cyanide reagents possible | Moderate (50-75) | Limited by cyanide handling |

| Lithiation and Carboxylation | High yield, simple purification | Requires low temperature and dry conditions | High (70-90) | Excellent for industrial scale |

A representative synthesis reported involves:

- Starting from 2-amino-5-bromobenzoic acid.

- Diazotization with sodium nitrite in acidic medium at 0-5 °C.

- Sandmeyer reaction with cupric chloride to yield 2-chloro-5-bromobenzoic acid.

- Nucleophilic substitution of the bromine with cyanomethyl nucleophile (e.g., sodium cyanomethylide) under basic conditions to afford 2-chloro-5-(cyanomethyl)benzoic acid.

- Purification by column chromatography or recrystallization.

This sequence demonstrates the adaptability of classical aromatic substitution methods combined with modern nucleophilic substitution to achieve the target compound with good purity and yield.

The preparation of 2-chloro-5-(cyanomethyl)benzoic acid can be effectively accomplished by combining diazotization/Sandmeyer halogenation methods with nucleophilic cyanomethylation or lithiation/carboxylation strategies. Each method offers distinct advantages depending on scale, available starting materials, and desired purity. Industrially, lithiation followed by electrophilic quench is favorable due to higher yields and simpler purification, whereas classical diazotization methods remain valuable for laboratory-scale synthesis.

- US Patent US3879402A: Process for preparing 2-chloro-5-sulfamoylbenzoic acids (adaptable for cyanomethyl derivatives). - CN Patent CN103012122A: Preparation method of 2-chloro-5-(trifluoromethyl)benzoic acid (lithiation and carboxylation methodology). - US Patent US4182775: Benzoic acids and process for their preparation (general aromatic substitution and functional group conversion processes).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(cyanomethyl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A plausible synthetic pathway involves introducing the cyanomethyl group via nucleophilic substitution or coupling reactions on a pre-functionalized benzoic acid scaffold. For example, a Curtius rearrangement or palladium-catalyzed cyanation (e.g., using KCN or TMSCN) could be employed . Optimization may include adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading. Monitoring reaction progress via TLC or HPLC can help minimize side products like unreacted intermediates or hydrolysis by-products.

Q. How can structural ambiguities in 2-Chloro-5-(cyanomethyl)benzoic acid be resolved using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to identify coupling patterns between the aromatic protons and the cyanomethyl group. DEPT-135 can clarify carbon hybridization.

- X-ray Crystallography : Employ SHELX software for crystal structure refinement, focusing on resolving hydrogen-bonding networks involving the carboxylic acid and cyanomethyl groups. Challenges may arise due to the electron-withdrawing chloro substituent affecting π-π stacking .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm molecular weight and fragmentation patterns, cross-referenced with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for 2-Chloro-5-(cyanomethyl)benzoic acid derivatives?

- Methodological Answer : Contradictions may arise from impurities in synthetic batches or assay variability. Strategies include:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Quantify impurities using area normalization .

- Assay Standardization : Validate bioactivity assays (e.g., enzyme inhibition) with positive controls and replicate experiments. For receptor-binding studies, employ radioligand displacement assays to minimize false positives .

Q. What computational methods are suitable for predicting the reactivity and stability of 2-Chloro-5-(cyanomethyl)benzoic acid under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Include solvent effects (e.g., water) via PCM models.

- pKa Estimation : Tools like MarvinSketch can estimate the carboxylic acid’s pKa (~2.5–3.0) and evaluate deprotonation-driven solubility changes. Validate with potentiometric titrations .

Q. How can regioselectivity challenges in modifying the cyanomethyl group of 2-Chloro-5-(cyanomethyl)benzoic acid be addressed?

- Methodological Answer : The electron-withdrawing chloro and cyanomethyl groups direct electrophilic substitution to the meta position. For functionalization:

- Protection Strategies : Protect the carboxylic acid with methyl ester or tert-butyl groups before modifying the cyanomethyl moiety.

- Catalytic Approaches : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl groups selectively. Monitor regioselectivity via NOESY NMR .

Q. What experimental protocols are recommended for evaluating the hydrolytic stability of 2-Chloro-5-(cyanomethyl)benzoic acid in aqueous buffers?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Withdraw aliquots at 0, 24, 48, and 72 hours for LC-MS analysis.

- Degradation Kinetics : Fit data to first-order kinetics to calculate half-life (). Identify hydrolysis products (e.g., carboxylic acid derivatives) via fragmentation patterns .

Data Analysis and Validation

Q. How can researchers validate the crystallographic data of 2-Chloro-5-(cyanomethyl)benzoic acid when twinning or disorder complicates refinement?

- Methodological Answer :

- Twinning Analysis : Use PLATON’s TWINABS to detect twinning ratios and apply detwinning algorithms during data integration.

- Disorder Modeling : In SHELXL, refine disordered cyanomethyl groups using PART instructions and restraint constraints (e.g., DFIX for bond lengths). Validate thermal parameters (ADPs) to avoid overfitting .

Q. What strategies mitigate signal overlap in -NMR spectra caused by the chloro and cyanomethyl substituents?

- Methodological Answer :

- 2D NMR : Employ HSQC and HMBC to correlate overlapping proton signals with distinct carbon environments.

- Solvent Selection : Use deuterated DMSO-d to enhance chemical shift dispersion for aromatic protons.

- Variable Temperature NMR : Lowering temperature (e.g., to −40°C) can slow molecular motion and resolve broadened peaks .

Notes on Evidence Usage

- Structural refinement methods are adapted from SHELX applications in related benzoic acid derivatives .

- Synthetic and analytical protocols are inferred from studies on chloro-nitrobenzoic acids and cyanomethyl-containing pharmaceuticals .

- Safety and stability guidelines align with SDS data for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.